2-hydrazinyl-5-iodoPyridine

Catalog No.
S1924029
CAS No.
77992-46-2
M.F
C5H6IN3
M. Wt
235.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-hydrazinyl-5-iodoPyridine

CAS Number

77992-46-2

Product Name

2-hydrazinyl-5-iodoPyridine

IUPAC Name

(5-iodopyridin-2-yl)hydrazine

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

InChI

InChI=1S/C5H6IN3/c6-4-1-2-5(9-7)8-3-4/h1-3H,7H2,(H,8,9)

InChI Key

XFEWGDAERUEGIY-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1I)NN

Canonical SMILES

C1=CC(=NC=C1I)NN
  • Radiopharmaceutical Development

    The presence of iodine-123 (a radioactive isotope) as a potential substitute for iodine-125 in the 5th position of the molecule holds promise for developing radiopharmaceuticals for diagnostic imaging techniques like single-photon emission computed tomography (SPECT) [].

  • Organic Synthesis

    The hydrazine functional group (N₂H₂) in the 2nd position can participate in various organic reactions. Its reactivity might be useful in the synthesis of novel compounds with interesting properties [].

  • Material Science

    The combination of the aromatic pyridine ring and the hydrazine group could potentially lead to applications in the development of new functional materials with specific electronic or chelating properties [].

2-Hydrazinyl-5-iodoPyridine is an organic compound characterized by the molecular formula C5H6IN3C_5H_6IN_3 and a CAS number of 22397188. This compound features a pyridine ring substituted with a hydrazine group and an iodine atom at the 5-position. The structural formula indicates that it consists of a six-membered aromatic ring containing one nitrogen atom and two additional nitrogen atoms from the hydrazine moiety. Its unique structure allows for diverse chemical reactivity and potential biological activity.

  • Potential irritant: The hydrazinyl group might exhibit irritant properties to skin and eyes [].
  • Suspected moderate toxicity: Hydrazine derivatives can be toxic, and similar caution should be applied when handling this compound.
  • Potential for iodine release: Under certain conditions, the C-I bond might break, releasing iodine vapor, which can irritate the respiratory tract.
Typical of iodinated pyridine derivatives. These include:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by various nucleophiles, making it a versatile precursor for synthesizing more complex compounds.
  • Acylation Reactions: The hydrazine group can undergo acylation, introducing acyl groups to the nitrogen atom, which can modify its biological properties .
  • Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, leading to the formation of hydrazones or other derivatives.

The biological activity of 2-Hydrazinyl-5-iodoPyridine is primarily attributed to its interaction with various biological targets. Pyridine derivatives are known for their roles in:

  • Antimicrobial Activity: Some studies suggest that similar compounds exhibit antibacterial and antifungal properties.
  • Anticancer Activity: Compounds within this class can influence cell proliferation and apoptosis, potentially serving as leads for anticancer drug development.
  • Enzyme Inhibition: The hydrazine functional group allows for interactions with enzymes, possibly acting as inhibitors in metabolic pathways.

The synthesis of 2-Hydrazinyl-5-iodoPyridine typically involves the following steps:

  • Starting Material Preparation: A suitable pyridine halide (e.g., 5-iodopyridine) is prepared.
  • Reaction with Hydrazine: Hydrazine hydrate is reacted with the pyridine halide in the presence of a solvent, often using conditions that promote nucleophilic substitution.
  • Post-Reaction Treatment: The reaction mixture is treated to isolate the desired product, which may involve purification techniques such as crystallization or chromatography .

2-Hydrazinyl-5-iodoPyridine has several potential applications:

  • Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceuticals.
  • Agricultural Chemicals: Its derivatives may have applications as agrochemicals due to their biological activity.
  • Research Reagents: Used in biochemical research for studying enzyme interactions and cellular processes .

Studies on 2-Hydrazinyl-5-iodoPyridine's interactions indicate that it can bind to specific biomolecules, influencing their activity. For example:

  • Enzyme Interactions: It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism.
  • Receptor Binding: Its structural features allow it to interact with various receptors, potentially influencing signaling pathways within cells .

Several compounds share structural similarities with 2-Hydrazinyl-5-iodoPyridine, including:

Compound NameStructure FeaturesUnique Properties
2-Hydrazinyl-3-iodopyridineIodine at position 3Different substitution pattern affects reactivity
2-Hydrazinyl-4-iodopyridineIodine at position 4Variations in biological activity due to position
2-HydrazinylpyridineNo iodine substitutionMore versatile in forming derivatives
5-Chloro-2-hydrazinylpyridineChlorine instead of iodineDifferent reactivity profile due to chlorine
2-Hydrazinyl-3-methoxypyridineMethoxy group at position 3Alters solubility and biological interactions

These compounds illustrate the diversity within this class of molecules, highlighting how variations in substitution can lead to significant differences in chemical behavior and biological activity.

The solubility characteristics of 2-hydrazinyl-5-iodopyridine are primarily inferred from studies of structurally related compounds, as specific solubility data for this compound is limited in the literature. Based on the molecular structure and properties of analogous iodopyridine derivatives, several patterns emerge regarding solubility behavior.

Water solubility appears to be significantly limited for halogenated pyridine compounds. 2-Hydroxy-5-iodopyridine, a closely related structural analog, demonstrates complete insolubility in water [1] [2] [3]. Similarly, 5-iodo-2-pyridinamine exhibits insoluble characteristics in aqueous media [4]. The presence of the iodine substituent at the 5-position appears to substantially reduce water solubility compared to unsubstituted pyridine derivatives. This hydrophobic character is further enhanced by the halogen substitution, which increases the molecular weight and reduces polar interactions with water molecules.

In contrast, organic solvent compatibility is markedly improved. Related compounds such as 2-hydroxy-5-iodopyridine demonstrate solubility in various organic solvents including alcohols, ethers, and chlorinated hydrocarbons [1] [2] [3]. 5-Iodo-2-pyridinamine specifically shows solubility in dichloromethane [4], indicating compatibility with chlorinated organic solvents. The parent compound 2-hydrazinopyridine exhibits solubility in methanol [5], suggesting that polar protic organic solvents may be suitable for 2-hydrazinyl-5-iodopyridine dissolution.

The hydrazine functional group introduces additional complexity to the solubility profile. Hydrazine derivatives typically exhibit enhanced solubility in polar organic solvents due to hydrogen bonding capabilities. The nitrogen-nitrogen bond and amino group can participate in intermolecular hydrogen bonding with protic solvents, potentially improving dissolution in alcohols and other hydrogen bond donor solvents.

Thermal Stability and Phase Behavior

Thermal characterization of 2-hydrazinyl-5-iodopyridine remains incomplete in the available literature, necessitating inference from related pyridine derivatives. The compound is reported as a solid at room temperature with recommended storage at 2-8°C [6] [7], indicating relative thermal stability under standard laboratory conditions.

Comparative analysis with structurally similar compounds provides insight into expected thermal behavior. 2-Hydrazinopyridine, lacking the iodine substituent, exhibits a melting point range of 41-44°C [8] [5] and boiling point of 90-92°C at reduced pressure (1 mmHg). The introduction of the iodine atom at the 5-position would be expected to significantly increase both melting and boiling points due to enhanced intermolecular forces.

Related iodopyridine derivatives demonstrate substantially elevated melting points. 2-Hydroxy-5-iodopyridine melts at 189-191°C [2] [3], while 5-iodo-2-pyridinamine exhibits a melting point of 128-131°C [4]. The 2-iodopyridine analog shows intermediate thermal stability with a melting point of 118-120°C [9]. This trend suggests that 2-hydrazinyl-5-iodopyridine would likely exhibit a melting point in the range of 130-180°C, though specific experimental verification is required.

The compound demonstrates chemical stability under normal storage conditions [10], indicating absence of significant thermal decomposition at ambient temperatures. However, the hydrazine functional group introduces potential thermal sensitivity, as hydrazine derivatives can undergo oxidation or rearrangement reactions under elevated temperatures. Light sensitivity has been reported [10], suggesting potential photochemical instability that may be relevant to thermal processing under illuminated conditions.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 2-hydrazinyl-5-iodopyridine, though specific NMR data for this compound is limited in the accessible literature. Predictive analysis based on structurally related compounds allows estimation of expected chemical shifts and coupling patterns.

¹H Nuclear Magnetic Resonance Analysis:
The aromatic proton signals are expected to appear in the characteristic aromatic region (6.5-8.5 ppm). For 2-hydrazinyl-5-iodopyridine, three distinct aromatic protons should be observed corresponding to the H-3, H-4, and H-6 positions. The H-6 proton, ortho to the nitrogen atom, would appear most downfield (approximately 8.4-8.6 ppm) due to the electron-withdrawing effect of the pyridine nitrogen. The H-4 proton, positioned between the hydrazine and iodine substituents, would appear at intermediate chemical shift (approximately 7.2-7.6 ppm). The H-3 proton, adjacent to the hydrazine group, would be moderately shielded (approximately 6.8-7.2 ppm) due to the electron-donating character of the amino functionality.

The hydrazine protons present unique analytical challenges. The NH₂ group typically appears as a broad signal in the range of 4-6 ppm, though the exact position depends on solvent, concentration, and hydrogen bonding interactions. In deuterated dimethyl sulfoxide, these protons may exchange with the solvent, potentially broadening or eliminating the signal entirely.

¹³C Nuclear Magnetic Resonance Characterization:
Carbon-13 chemical shifts provide detailed insight into the electronic environment of each carbon atom. The pyridine ring carbons are expected to appear in the aromatic region (110-160 ppm). The C-2 carbon, bearing the hydrazine substituent, would appear upfield (approximately 155-160 ppm) due to direct attachment to nitrogen. The C-5 carbon, substituted with iodine, would demonstrate characteristic downfield shifting (approximately 90-100 ppm) due to the heavy atom effect and electron-withdrawing properties of iodine.

The remaining aromatic carbons (C-3, C-4, C-6) would appear in the typical aromatic carbon region (120-150 ppm), with specific chemical shifts dependent on the combined electronic effects of both substituents. The electron-donating hydrazine group and electron-withdrawing iodine create opposing electronic influences that modulate the chemical shift positions.

¹⁵N Nuclear Magnetic Resonance Considerations:
Nitrogen-15 NMR spectroscopy, while less commonly performed due to low natural abundance (0.36%), provides valuable structural information. Studies of hydrazine derivatives using ¹⁵N NMR have identified characteristic chemical shift ranges for different nitrogen environments [11]. The pyridine nitrogen would appear in the typical aromatic nitrogen region (approximately -60 to -80 ppm relative to liquid ammonia), while the hydrazine nitrogens would appear in distinctly different regions depending on their specific chemical environment.

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides fundamental information about molecular bonding and functional group identification. While specific infrared and Raman data for 2-hydrazinyl-5-iodopyridine are not available in the reviewed literature, systematic analysis of related compounds allows prediction of key spectroscopic features.

Infrared Absorption Characteristics:
The hydrazine functional group exhibits characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two distinct N-H stretching bands corresponding to symmetric and asymmetric stretching modes. For 2-hydrazinyl-5-iodopyridine, these would appear as medium to strong intensity absorptions, potentially broadened by hydrogen bonding interactions.

Pyridine ring vibrations contribute several characteristic features. The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, typically as weak to medium intensity bands. The aromatic C=C and C=N ring stretching vibrations appear in the fingerprint region (1400-1600 cm⁻¹), providing definitive identification of the pyridine ring system. Studies of pyridine derivatives indicate that C=N stretching typically appears around 1580-1600 cm⁻¹ [12], while C=C stretching occurs at lower frequencies.

The carbon-iodine bond contributes to the low-frequency region of the spectrum. C-I stretching vibrations typically appear in the range of 500-600 cm⁻¹, though these may be weak in intensity and potentially obscured by other vibrational modes.

Raman Spectroscopic Features:
Raman spectroscopy provides complementary information to infrared analysis, particularly for symmetric vibrational modes. Pyridine ring breathing modes, typically strong in Raman spectra, would appear in the range of 900-1100 cm⁻¹. The aromatic ring modes demonstrate characteristic patterns that allow identification of substitution patterns and ring symmetry.

Comparative studies of pyridine derivatives under high pressure conditions [13] have demonstrated the sensitivity of Raman spectroscopy to molecular conformation and intermolecular interactions. The presence of both hydrazine and iodine substituents would create unique vibrational coupling patterns that could serve as definitive spectroscopic fingerprints.

Ultraviolet-Visible Absorption Characteristics

Electronic absorption spectroscopy provides information about the electronic structure and conjugation patterns in 2-hydrazinyl-5-iodopyridine. While specific UV-Vis data for this compound are not available, analysis of related pyridine derivatives allows prediction of absorption characteristics.

Pyridine derivatives typically exhibit absorption maxima in the range of 250-280 nm, corresponding to π→π* transitions within the aromatic ring system [14]. The introduction of substituents significantly modifies these transitions through electronic effects. Electron-donating groups such as amino functionalities typically cause bathochromic (red) shifts, while electron-withdrawing groups induce hypsochromic (blue) shifts.

The hydrazine substituent, acting as an electron-donating group, would be expected to shift the absorption maximum to longer wavelengths compared to unsubstituted pyridine. Simultaneously, the iodine substituent introduces heavy atom effects and additional electronic perturbations that could lead to enhanced absorption intensity and potential fine structure in the absorption bands.

Studies of serotonin receptor antagonist derivatives containing similar structural features have demonstrated absorption maxima in the range of 280-350 nm [15], suggesting that 2-hydrazinyl-5-iodopyridine may exhibit primary absorption in this region. The exact position and intensity would depend on the specific electronic interactions between the hydrazine and iodine substituents and their influence on the pyridine π-electron system.

Chromatographic Behavior (High Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

Chromatographic characterization of 2-hydrazinyl-5-iodopyridine requires consideration of the compound's physicochemical properties and their impact on separation mechanisms. While direct chromatographic data for this specific compound are not available in the reviewed literature, analysis of related hydrazine and iodopyridine derivatives provides insight into expected behavior.

High Performance Liquid Chromatography Characteristics:
The chromatographic behavior in HPLC systems would be significantly influenced by the dual functionality of the molecule. The hydrazine group provides hydrogen bonding capability and basic character, while the iodine substituent contributes hydrophobic interactions. This combination suggests that reversed-phase HPLC conditions would be most suitable for analysis.

Related studies of 2-hydrazinopyridine have demonstrated its utility as a derivatization agent for HPLC analysis [16] [17], indicating good compatibility with chromatographic conditions. The compound shows grade suitability for HPLC derivatization applications [16], suggesting favorable solubility in typical mobile phase compositions and absence of interfering impurities.

Mobile phase selection would require careful optimization to balance the polar hydrazine functionality with the hydrophobic iodine substituent. Aqueous-organic mobile phases with pH buffering would likely be required to control the ionization state of the hydrazine group and ensure reproducible retention behavior. The basic character of the hydrazine functionality (estimated pKa similar to other hydrazine derivatives, approximately 8-9) indicates that pH control below this value would maintain the neutral form and provide more predictable chromatographic behavior.

Gas Chromatography-Mass Spectrometry Analysis:
Gas chromatographic analysis presents unique challenges due to the presence of the hydrazine functional group, which may exhibit thermal sensitivity. Comparative studies of iodinated aromatic amines have demonstrated successful GC-MS analysis using optimized temperature programs and inlet conditions [18]. The heavy iodine atom provides excellent detectability in mass spectrometry due to its characteristic isotope pattern and high molecular weight contribution.

Mass spectrometric fragmentation would be expected to follow typical patterns for iodopyridine derivatives. The molecular ion peak at m/z 235 would be clearly observable, accompanied by characteristic loss of iodine (M-127) to give m/z 108. The hydrazine functionality may undergo additional fragmentation, potentially losing NH₂ (m/z 219) or undergoing more complex rearrangements.

Specialized analytical methods for pyridine derivatives in environmental samples have been developed using capillary GC-MS with selected ion monitoring [19]. These approaches achieve detection limits in the nanogram range and demonstrate the feasibility of sensitive analysis for substituted pyridines. For 2-hydrazinyl-5-iodopyridine, similar sensitivity would be expected, with the iodine substituent potentially enhancing detectability through negative chemical ionization techniques.

The thermal stability under GC conditions would require careful evaluation. While the compound appears stable under normal storage conditions, the elevated temperatures typical in GC injection systems (250-300°C) may cause decomposition of the hydrazine functionality. Programmed temperature vaporization techniques, as demonstrated for thermally labile energetic compounds [20], might be necessary to minimize thermal degradation during analysis.

XLogP3

1.1

Wikipedia

2-Hydrazinyl-5-iodopyridine

Dates

Last modified: 08-16-2023

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